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Serratezomine C

Cat. No.: B1248538
M. Wt: 279.37 g/mol
InChI Key: KITFSJIJZBWBGW-VFOYXYCLSA-N
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Description

Serratezomine C is a specialized natural product alkaloid isolated from club mosses of the genus Lycopodium , such as Lycopodium serratum var. longipetiolatum . This compound belongs to the structurally diverse and complex class of Lycopodium alkaloids, which are of significant interest in organic synthesis and medicinal chemistry due to their challenging polycyclic frameworks and potential biological activities . Chemically, this compound is defined by the molecular formula C16H25NO3 and a molecular weight of 279.37 g/mol . Its intricate structure features multiple contiguous stereocenters embedded within a fused ring system, making it a compelling target for total synthesis studies aimed at developing novel synthetic methodologies . Researchers value this compound as a representative member of the fawcettimine subgroup of Lycopodium alkaloids. While specific biological data for this compound is less reported in the literature, closely related analogs like Serratezomine A have demonstrated notable biological effects, including moderate cytotoxicity against murine lymphoma L1210 cells and potent anticholinesterase activity . This suggests potential research applications for this compound in neuroscience, particularly in the study of enzymes like acetylcholinesterase, which is a key target for investigating neurodegenerative conditions . The compound serves as a valuable reference standard for phytochemical studies and a sophisticated building block for exploring structure-activity relationships within this alkaloid class. It provides researchers with a high-purity chemical tool to probe biosynthetic pathways and investigate new therapeutic mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO3 B1248538 Serratezomine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

(1S,2S,10S,12S,13S,15R)-2,12-dihydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one

InChI

InChI=1S/C16H25NO3/c1-10-8-12-14(19)13(18)11-4-2-6-17-7-3-5-16(12,20)15(11,17)9-10/h10-12,14,19-20H,2-9H2,1H3/t10-,11-,12+,14+,15+,16+/m1/s1

InChI Key

KITFSJIJZBWBGW-VFOYXYCLSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C(=O)[C@H]3CCCN4[C@]3(C1)[C@@]2(CCC4)O)O

Canonical SMILES

CC1CC2C(C(=O)C3CCCN4C3(C1)C2(CCC4)O)O

Synonyms

serratezomine C

Origin of Product

United States

Natural Occurrence, Isolation, and Extraction Methodologies for Serratezomine C

Botanical Sources and Geographic Distribution of Lycopodium serratum var. serratum

Serratezomine C is a naturally occurring alkaloid first identified and isolated from the club moss Lycopodium serratum var. serratum. This plant is also widely known by its synonym, Huperzia serrata.

The primary botanical source for this compound is Lycopodium serratum. This species, a member of the Lycopodiaceae family, is a fern-like plant. Taxonomically, there has been debate, with many botanists now placing it in the genus Huperzia, hence the common synonym Huperzia serrata. The specific variety from which Serratezomine A, B, and C were first isolated is Lycopodium serratum var. serratum mdpi.com. Other related alkaloids have also been isolated from Lycopodium japonicum umlub.plresearchgate.net.

The geographic distribution of Lycopodium serratum is predominantly in East Asia. It is found in countries such as China and Japan mdpi.comumlub.pl. The plant typically grows in shady and moist environments within woodlands researchgate.net.

Botanical Source Information
Primary Species Lycopodium serratum var. serratum mdpi.com
Synonym Huperzia serrata nih.govfrontiersin.org
Family Lycopodiaceae
Geographic Distribution East Asia (China, Japan) mdpi.comumlub.pl
Habitat Shady, moist woodlands researchgate.net

Targeted Collection and Preparation of Plant Material for Alkaloid Extraction

The initial step in the isolation of this compound involves the careful collection and preparation of the plant material to ensure the stability and yield of the target alkaloids.

The whole plant or the aerial parts of Lycopodium serratum are typically harvested for alkaloid extraction. Following collection, the plant material is processed to prepare it for extraction. A common and crucial step is drying. The plant material is air-dried and then ground into a fine powder umlub.plnih.gov. This process increases the surface area of the plant material, which facilitates more efficient contact with the extraction solvents. In some protocols, the dried plant parts are crushed before extraction conicet.gov.ar. This preparation is vital for maximizing the recovery of alkaloids from the plant matrix.

Advanced Extraction Techniques for Lycopodium Alkaloids

The extraction of alkaloids from the prepared plant material is a critical phase. Both conventional and modern "green" techniques are employed to separate the crude alkaloid mixture from the bulk plant biomass.

Traditional solvent-based extraction is a foundational method for obtaining Lycopodium alkaloids. This process typically involves two main stages: initial extraction with an organic solvent followed by an acid-base liquid-liquid partition to isolate the basic alkaloid compounds.

The powdered plant material is exhaustively extracted using solvents such as ethanol, methanol (B129727), or chloroform, often with methods like maceration or Soxhlet extraction nih.govconicet.gov.ar. The resulting crude extract is then acidified, typically with hydrochloric acid (HCl), and partitioned against an organic solvent. The alkaloids move into the acidic aqueous layer as salts. This aqueous layer is then made basic (e.g., with ammonia (B1221849) solution to pH 9) and extracted again with a solvent like chloroform. This procedure separates the alkaloids from neutral and acidic components of the extract, yielding a crude alkaloid mixture nih.gov.

Common Solvents & Methods in Conventional Extraction
Initial Extraction Solvents Ethanol, Methanol, Chloroform nih.govconicet.gov.ar
Extraction Methods Maceration, Soxhlet Extraction conicet.gov.ar
Acid-Base Partitioning 1. Acidification (e.g., 1-5% HCl)
2. Basification (e.g., Ammonia solution to pH 9)
3. Final Extraction (e.g., Chloroform) nih.gov

In response to the environmental impact and inefficiencies of conventional methods, several innovative and environmentally friendly extraction techniques have been developed and applied to Lycopodium alkaloids. These methods often offer reduced solvent consumption, shorter extraction times, and improved efficiency researchgate.net.

Pressurized Liquid Extraction (PLE): This technique, also known as accelerated solvent extraction, uses solvents at elevated temperatures and pressures (e.g., 80 °C and 100 bar) mdpi.comnih.gov. These conditions increase the efficiency and speed of the extraction process. Methanol has been shown to be an effective solvent in PLE for Lycopodium alkaloids, yielding high recoveries mdpi.comnih.gov.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent umlub.plresearchgate.net. By adjusting parameters like pressure and temperature, the selectivity of the extraction can be fine-tuned. For alkaloid extraction, the plant material may be pre-treated with an alkaline solution to convert alkaloid salts into their more soluble free-base form researchgate.net. SFE is noted for being a highly efficient and environmentally benign method umlub.plresearchgate.net.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process. This method has been successfully used for extracting alkaloids from Huperzia serrata, using water as the solvent, which highlights its potential as a green extraction technique nih.govfrontiersin.orgnih.gov.

Comparison of Green Extraction TechniquesRecovery/EfficiencyNotes
Pressurized Liquid Extraction (PLE) High recoveries of major alkaloids (over 40%) have been reported mdpi.comresearchgate.net.Rapid and reproducible method mdpi.com.
Supercritical Fluid Extraction (SFE) Yielded over 20% lycopodine (B1235814) in the final extract under optimized conditions umlub.plibict.br.Highly selective and minimizes organic solvent use researchgate.net.
Microwave-Assisted Extraction (MAE) Achieved an extraction yield of 20% (m/m) from H. serrata frontiersin.org.A fast, one-step method that can use water as a solvent nih.govfrontiersin.org.

Solvent-Based Extraction Approaches

Chromatographic Purification Strategies for this compound Isolation

Following extraction, the crude alkaloid mixture contains numerous compounds. Isolating the specific alkaloid, this compound, requires sophisticated chromatographic techniques to separate it from other structurally similar alkaloids.

The purification of this compound from the crude alkaloid extract is a multi-step process involving various forms of liquid chromatography.

The process detailed in the literature for the isolation of this compound from Lycopodium japonicum provides a clear example. The crude base extract was first subjected to column chromatography on silica (B1680970) gel with a gradient elution system (e.g., petroleum ether-acetone) umlub.pl. This initial separation divides the complex mixture into several less complex fractions.

The fraction containing this compound was then subjected to further chromatographic steps. This involved repeated column chromatography, often using different stationary phases like RP-18 silica gel or Sephadex LH-20, and different solvent systems (e.g., chloroform-methanol) umlub.plresearchgate.netnih.gov. The final purification of this compound (which yielded 8 mg from a 50 kg starting sample of the plant) was achieved through recrystallization after a final silica gel column chromatography step umlub.plresearchgate.net. The use of preparative High-Performance Liquid Chromatography (HPLC) is also a common final step in the purification of many Lycopodium alkaloids to achieve high purity researchgate.netnih.gov.

Countercurrent Separation Applications

Countercurrent separation (CCS) is a liquid-liquid partition chromatography technique that operates without a solid support matrix. wikipedia.orgnih.gov It separates compounds based on their differential partitioning between two immiscible liquid phases. wikipedia.orgaocs.org The primary advantage of methods like countercurrent chromatography (CCC) is the high sample loading capacity and the elimination of irreversible sample adsorption onto a solid stationary phase, which can lead to higher recovery of the target compound. nih.govaocs.org

While specific studies detailing the use of countercurrent separation for the isolation of this compound are not prevalent in the literature, the technique is highly suitable for fractionating complex mixtures of natural products like Lycopodium alkaloids. aocs.orgnih.gov The separation of alkaloids from a crude plant extract is often complicated by the presence of numerous structurally similar compounds.

In a hypothetical application for this compound isolation, CCC could be employed to perform an initial fractionation of the crude alkaloid extract. The key to a successful CCC separation is the selection of an appropriate biphasic solvent system. aocs.org The system must provide a suitable partition coefficient (K) for this compound, ideally between 0.5 and 2.0, to ensure effective separation and elution within a reasonable time. aocs.org The process involves pumping a mobile phase through a stationary phase held in a coil by centrifugal force, allowing for thousands of partitioning events, which provides high-resolution separation. aocs.org This method could potentially replace multiple steps of traditional column chromatography, streamlining the purification process.

Advanced Solid-Phase Extraction Methods

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique for the purification, concentration, and fractionation of analytes from complex matrices. uoa.gruoa.gr It operates by passing a liquid sample through a solid sorbent, which retains the analyte or the impurities based on their physical and chemical properties. scpscience.com The standard SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target analyte. uoa.grscpscience.com

For the isolation of this compound, SPE offers a rapid and efficient method for the initial clean-up of the crude plant extract, significantly reducing matrix complexity before downstream chromatographic purification. uoa.grresearchgate.net Given the alkaloidal nature of this compound, several types of SPE sorbents could be employed:

Reversed-Phase (RP) SPE : Sorbents like C18-bonded silica are used to retain non-polar to moderately polar compounds from an aqueous solution. The crude extract, dissolved in an aqueous-organic mixture, would be loaded, and non-polar impurities would be retained, while more polar compounds are washed away.

Normal-Phase (NP) SPE : Sorbents such as silica or alumina (B75360) are used with non-polar organic solvents. uoa.gr This mode separates compounds based on polarity, which is useful for fractionating different classes of compounds in the extract. uoa.gr

Ion-Exchange SPE : Since this compound is a basic alkaloid, a cation-exchange sorbent could be highly effective. At an acidic pH, the nitrogen atom in the alkaloid would be protonated, allowing it to bind strongly to the cation-exchange resin. Neutral and acidic impurities would be washed away. The retained alkaloid could then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.

Table 2: Hypothetical Ion-Exchange SPE Protocol for this compound Purification

Step Procedure Purpose
1. Conditioning Pass an acidic buffer (e.g., pH 3) through a cation-exchange cartridge. To activate the sorbent and ensure proper retention.
2. Sample Loading Dissolve the crude extract in the acidic buffer and pass it through the cartridge. This compound and other basic alkaloids are retained on the sorbent.
3. Washing Rinse the cartridge with the acidic buffer, followed by a weak organic solvent. To remove neutral and acidic impurities that are not bound to the sorbent.
4. Elution Elute the cartridge with a basic solvent (e.g., methanol with ammonia). To neutralize the charge on the alkaloids, releasing them from the sorbent for collection.

Yield Optimization in this compound Isolation Processes

Optimizing the yield is critical in the isolation of rare natural products like this compound, where the natural abundance is very low. vulcanchem.com Optimization strategies focus on both the initial extraction from the plant material and the subsequent purification steps.

One significant advancement in extraction is the use of Pressurized Liquid Extraction (PLE). nih.gov PLE employs solvents at elevated temperatures and pressures, which increases the efficiency and speed of the extraction process. nih.gov Studies on Lycopodium species have shown that PLE can provide higher recoveries of alkaloids compared to traditional maceration or Soxhlet extraction methods. nih.gov By optimizing parameters such as temperature, pressure, and solvent choice (e.g., methanol), the extraction of alkaloids from the plant matrix can be maximized, providing a higher-quality crude extract and a better starting point for purification. nih.gov

In the purification stages, yield optimization involves minimizing the number of steps and maximizing the recovery at each stage.

Chromatographic Efficiency : Using high-performance chromatographic media and optimizing the solvent systems for column chromatography can lead to better separation and less sample loss.

Advanced Techniques : Integrating techniques like countercurrent separation or preparative HPLC can offer higher resolution and recovery than traditional gravity-flow column chromatography. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Lycopodine
Annotinine

Structural Elucidation and Advanced Spectroscopic Characterization of Serratezomine C

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. longdom.orgbioanalysis-zone.com This method provides a highly accurate mass-to-charge ratio (m/z), which allows for the unambiguous determination of the molecular formula. longdom.org In the case of Serratezomine C, HRMS analysis established its molecular formula as C₁₆H₂₅NO₃. vulcanchem.com This formula indicates the presence of 16 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and three oxygen atoms, with a corresponding molecular weight of 279.37 g/mol . vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. mdpi.comnih.gov

One-Dimensional NMR (¹H, ¹³C) Data Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. libretexts.orgweebly.com

The ¹H NMR spectrum of a compound provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would reveal distinct signals for each unique proton in the molecule.

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule. libretexts.orgweebly.com The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the electronegativity of the atoms attached to it. weebly.com In this compound, the ¹³C NMR spectrum would show 16 distinct signals, corresponding to each of its carbon atoms. The presence of carbonyl carbons, for instance, is typically observed in the downfield region of the spectrum (around 170-220 ppm). libretexts.org

Table 1: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data unavailable in search results

Table 2: ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
Data unavailable in search results

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) Correlation Studies

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgcreative-biostructure.com By analyzing the cross-peaks in a COSY spectrum, the connectivity of proton spin systems within this compound can be established. beilstein-journals.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and directly attached carbons (one-bond C-H correlations). columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edumagritek.com HMBC is particularly useful for connecting different spin systems identified by COSY and for identifying quaternary carbons (carbons with no attached protons). beilstein-journals.orgclockss.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. jeol.comnanalysis.com NOESY is essential for determining the relative stereochemistry of the molecule by observing through-space interactions between protons. nih.govthieme-connect.com For example, key NOESY correlations can help establish the configuration of substituents on a ring system. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. vedantu.comlibretexts.org This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While the search results mention the use of other techniques for determining the absolute configuration of this compound, there is no specific mention of a successful X-ray crystallographic analysis for this particular compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study the stereochemistry of chiral molecules. nih.govcas.czacademicpositions.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. semanticscholar.org The resulting spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated for different possible stereoisomers to determine the absolute configuration of the molecule. researchgate.net For this compound, ECD spectroscopy has been employed to help confirm its absolute configuration. vulcanchem.com The compound reportedly shows a positive Cotton effect around 292 nm and a negative Cotton effect at approximately 230 nm. vulcanchem.com

Computational Chemistry Approaches in Structural Confirmation

Computational chemistry methods, often used in conjunction with experimental data, play a significant role in confirming the proposed structures of complex molecules. semanticscholar.org For instance, theoretical calculations of NMR chemical shifts and ECD spectra for possible isomers of this compound can be performed. nih.gov By comparing the calculated data with the experimental data, the most likely structure and stereochemistry can be identified. researchgate.net

Biosynthetic Pathways and Precursors of Serratezomine C

Proposed Biogenetic Origin of Lycopodium Alkaloids

The structural diversity of the approximately 400 known Lycopodium alkaloids is believed to originate from a common biosynthetic pathway. researchgate.net These alkaloids are broadly categorized into four main structural classes: lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and a miscellaneous group represented by phlegmarine (B1213893). rsc.org The biogenetic hypothesis, supported by extensive research, posits that these complex structures arise from relatively simple precursors. ub.edu

The foundational building block for all Lycopodium alkaloids is the amino acid L-lysine. nih.govresearchgate.net The proposed pathway begins with the decarboxylation of lysine (B10760008) to yield cadaverine (B124047), which is then transformed into Δ1-piperideine. ub.edunih.gov Concurrently, two molecules of malonyl-CoA are condensed to form an acetoacetate (B1235776) unit. ub.edu The coupling of Δ1-piperideine with 4-(2-piperidyl)acetoacetate (4PAA) leads to the formation of pelletierine (B1199966). ub.edujst.go.jp

A key intermediate, phlegmarine, is thought to be formed from the coupling of pelletierine with another molecule of 4PAA. ub.edu Phlegmarine itself represents the miscellaneous class and serves as the crucial branching point from which the other three major structural skeletons are derived through a series of intramolecular bond formations and rearrangements. ub.edu

The lycodine skeleton is formed via C-4 to C-13 bond formation in a phlegmarine-type intermediate. ub.edu

The lycopodine skeleton, to which Serratezomine C belongs, is proposed to arise from the lycodine skeleton through detachment and reattachment of a nitrogen atom.

The fawcettimine skeleton results from a rearrangement of the lycopodine framework, involving the migration of the C-4–C-13 bond to C-12. ub.edu

This elegant hypothesis provides a logical framework for the biogenesis of the entire family of Lycopodium alkaloids from common, simple precursors.

Elucidation of Key Enzymatic Transformations in this compound Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is not fully elucidated, research has identified several key enzymes that catalyze the crucial early steps in the general Lycopodium alkaloid pathway. nih.govnih.gov These enzymatic transformations convert the primary metabolite L-lysine into the characteristic heterocyclic building blocks of the alkaloids.

Recent studies combining transcriptomics and biochemical assays have shed light on these catalysts:

Lysine Decarboxylase (LDC): The entry point into the pathway is the decarboxylation of L-lysine to form cadaverine. pnas.orgnih.gov This reaction is catalyzed by a lysine decarboxylase, an enzyme belonging to the pyridoxal-dependent decarboxylase family. nih.gov

Copper Amine Oxidase (CAO): Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase, to ultimately yield the cyclic imine, Δ1-piperideine. pnas.orgnih.govnih.gov

Type III Polyketide Synthase (PKS): A pivotal discovery was the identification of a type III PKS, named PIKS (piperideine-ketide synthase). nih.gov This enzyme is responsible for generating the polyketide substrate from malonyl-CoA and, importantly, also catalyzes the condensation of this ketide with the Δ1-piperideine imine to form 4-(2-piperidyl)acetoacetate (4PAA) and pelletierine. nih.gov This dual function marks a critical step in assembling the core structure of the alkaloids. nih.gov

Dioxygenases and Cytochromes P450 (CYPs): The later steps in the pathway, involving the intricate cyclizations, rearrangements, and oxidations that create the specific structures of alkaloids like this compound, are believed to be catalyzed by enzymes such as Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs) and various cytochrome P450s. researchgate.netnih.gov These enzymes are known to perform complex tailoring reactions in natural product biosynthesis. nih.gov For example, the hydroxylation and other oxidative modifications seen in the this compound structure are characteristic of CYP-catalyzed reactions. nih.gov

Table 1: Key Enzymes in Early Lycopodium Alkaloid Biosynthesis
EnzymeAbbreviationFunctionSubstrate(s)Product(s)
Lysine DecarboxylaseLDCDecarboxylationL-LysineCadaverine
Copper Amine OxidaseCAOOxidative deamination and cyclizationCadaverineΔ1-Piperideine
Piperideine-Ketide SynthasePIKS (Type III PKS)Polyketide synthesis and condensationΔ1-Piperideine, Malonyl-CoA4-(2-piperidyl)acetoacetate (4PAA), Pelletierine
Cytochrome P450s / DioxygenasesCYPs / 2OGDsOxidation, hydroxylation, cyclizationDownstream intermediates (e.g., Lycopodine-type skeletons)Structurally diverse alkaloids (e.g., this compound)

Identification and Role of Putative Precursors

The primary precursors are simple metabolic building blocks:

L-Lysine: This essential amino acid serves as the nitrogen source and provides the carbon backbone for the piperidine (B6355638) ring systems. nih.govcdnsciencepub.com

Malonyl-CoA: This common metabolite provides the acetate-derived units that form the side chains which are crucial for subsequent cyclizations. ub.edunih.gov

These primary precursors are converted into key intermediates that represent significant milestones in the pathway:

Cadaverine and Δ1-Piperideine: Formed directly from lysine, these represent the initial heterocyclic core. pnas.orgnih.gov

Pelletierine: This C8N alkaloid, derived from the condensation of Δ1-piperideine and an acetate (B1210297) unit, is a fundamental building block. jst.go.jpcdnsciencepub.com The entire C16N framework of lycopodine-type alkaloids is hypothesized to be a modified dimer of pelletierine. cdnsciencepub.com

4-(2-piperidyl)acetoacetate (4PAA): This intermediate is coupled with pelletierine to form the C16N2 phlegmarine-type skeleton, the gateway to the major Lycopodium alkaloid classes. ub.edujst.go.jp

Serratinine: For this compound specifically, a plausible late-stage precursor is the related alkaloid serratinine. wiley-vch.deacs.org It has been proposed and demonstrated that a Polonovski-type reaction can transform serratinine into a seco-serratinine skeleton, closely related to Serratezomine A, a structural analog of this compound. wiley-vch.deacs.org This suggests that such rearrangements are a key diversification strategy in the final steps of biosynthesis.

Table 2: Key Precursors in this compound Biosynthesis
PrecursorClassificationRole in Pathway
L-LysinePrimary Precursor (Amino Acid)Source of nitrogen and piperidine ring carbons. nih.govcdnsciencepub.com
Malonyl-CoAPrimary Precursor (Metabolite)Source of acetate-derived units for side chains and cyclizations. ub.edu
PelletierineIntermediate AlkaloidKey C8N building block; dimerizes to form the C16N framework. cdnsciencepub.com
PhlegmarineIntermediate AlkaloidPivotal C16N2 intermediate; precursor to the four main structural classes. ub.edu
SerratininePutative Late-Stage PrecursorCan be transformed into the seco-serratinine skeleton, suggesting it is a direct precursor to the serratezomine family. wiley-vch.deacs.org

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling studies have been indispensable for mapping the metabolic route to Lycopodium alkaloids. researchgate.netpnas.org These experiments involve feeding plants with putative precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) and then analyzing the resulting alkaloids to determine the position and extent of isotope incorporation. cdnsciencepub.com

Key findings from these studies include:

Confirmation of Lysine as a Precursor: Early feeding experiments using ¹⁴C-labeled lysine in Lycopodium tristachyum demonstrated its specific incorporation into the lycopodine skeleton. cdnsciencepub.com The observed labeling pattern supported the hypothesis that lycopodine is derived from two identical pelletierine-like units, with the piperidine ring of each unit arising from lysine. cdnsciencepub.com

Role of Acetate: The same experiments showed that ¹⁴C-labeled acetate was specifically incorporated into the propanone-derived side chains, consistent with the pelletierine hypothesis. cdnsciencepub.com

Deuterium Oxide (D₂O) Labeling: More recent studies have utilized D₂O labeling to investigate active biosynthesis in club mosses like Phlegmariurus tetrastichus. pnas.org These experiments confirmed that de novo biosynthesis of alkaloids like huperzine A (a related lycodine-type alkaloid) is most active in the new growth of the plant shoots, particularly in the leaves. pnas.orgnih.gov This technique allows for the measurement of active synthesis without the need to synthesize complex labeled precursors. nih.gov

These labeling studies have provided critical, direct evidence for the precursor-product relationships that form the backbone of the proposed biosynthetic pathway. researchgate.net

Genetic and Molecular Biology Approaches to Biosynthetic Gene Cluster Discovery

Investigating the genetics of Lycopodium alkaloid biosynthesis has been challenging due to the slow growth of the host plants and the lack of sequenced genomes for many species. nih.govnih.gov However, modern molecular biology techniques, particularly transcriptomics, have enabled significant progress in discovering the underlying genes. nih.govnih.gov

The guiding principle is that genes involved in a specific biosynthetic pathway are often co-regulated, meaning their expression levels rise and fall together. By comparing the transcriptomes (the full set of RNA transcripts) of tissues actively producing alkaloids with those that are not, researchers can identify candidate genes. nih.gov

Key discoveries from this approach include:

Identification of a Metabolic Regulon: Researchers identified a set of co-expressed genes in Phlegmariurus tetrastichus that are highly active in the young leaves where alkaloid biosynthesis occurs. pnas.orgnih.gov This regulon includes the genes for the early pathway enzymes LDC, CAO, and PIKS. nih.gov

Discovery of Candidate "Tailoring" Enzymes: The co-expression data also pointed to several candidate genes for the late-stage modifications, including multiple cytochrome P450s (CYPs) and dioxygenases. nih.gov These enzymes are prime candidates for catalyzing the final cyclizations and oxidations that produce the diverse alkaloid structures, including this compound. nih.gov

Biosynthetic Gene Clusters (BGCs): In many organisms, genes for a metabolic pathway are physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.gov While the full BGC for this compound has not been defined, transcriptomic approaches are the first step toward identifying its components, even if they are not all physically linked in the genome. nih.govnih.gov This genetic information provides the ultimate blueprint for how the plant constructs these complex molecules.

Biomimetic Transformations in Serratezomine Synthesis

Biomimetic synthesis is a field of organic chemistry where laboratory reactions are designed to mimic a proposed biosynthetic transformation. jst.go.jpacs.org Success in this area not only provides a potential route to synthesizing the natural product but also lends strong support to the validity of the biosynthetic hypothesis.

A compelling example relevant to this compound is the biomimetic conversion of serratinine into serratezomine A, a closely related alkaloid that shares the same core skeleton. wiley-vch.deacs.org

The Hypothesis: Researchers proposed that serratezomine A could be biosynthesized from serratinine via a Polonovski-type fragmentation reaction. wiley-vch.de This reaction would involve the formation of a nitrogen-oxide intermediate, followed by a ring-opening fragmentation to create the characteristic seco-serratinine skeleton of the serratezomines. wiley-vch.de

The Experiment: To test this, serratinine was treated in the lab with m-chloroperbenzoic acid (m-CPBA) to form the N-oxide, which was then subjected to modified Polonovski reaction conditions using trifluoroacetic anhydride (B1165640) (TFAA). wiley-vch.deacs.org

The Result: This chemical transformation successfully produced serratezomine A. acs.org The reaction provided a practical laboratory method to access the serratezomine skeleton and, more importantly, demonstrated that the proposed biosynthetic step is chemically feasible. wiley-vch.deacs.org

This work elegantly bridges the gap between biogenetic theory and synthetic reality, providing strong evidence for a key rearrangement step in the late stages of serratezomine biosynthesis.

Total and Formal Synthetic Methodologies for Serratezomine C and Analogs

Overview of Synthetic Strategies for Lycopodium Alkaloids

The Lycopodium alkaloids are a large family of over 400 compounds, characterized by their intricate, polycyclic frameworks. imperial.ac.ukub.edu Their structural diversity and significant biological potential have made them compelling targets for total synthesis. imperial.ac.uk Synthetic chemists have developed a variety of strategies to construct their core skeletons, which are generally categorized into four main types: lycopodine (B1235814), lycodine (B1675731), fawcettimine (B102650), and a miscellaneous class. imperial.ac.ukub.edu

Key strategies often involve:

Ring-Closing Metathesis (RCM): Enyne ring-closing metathesis, often using Grubbs catalysts, has been employed to form key five- or nine-membered rings within the alkaloid structures. imperial.ac.uk

Intramolecular Cyclizations: Methods like the intramolecular Pictet-Spengler cyclization, aldol (B89426) additions, and Michael additions are frequently used to forge the characteristic fused and bridged ring systems. imperial.ac.ukvulcanchem.com

Biomimetic Approaches: Some syntheses are inspired by the proposed biosynthetic pathways of these alkaloids, which are thought to originate from a common phlegmarine (B1213893) precursor. imperial.ac.uk

These diverse strategies provide a rich toolbox for tackling the unique structural challenges presented by individual members of the family, including the serratezomines.

Enantioselective Total Synthesis of Serratezomine A

The first total synthesis of (+)-Serratezomine A was accomplished by the Johnston group. nih.govub.edu This landmark achievement established a pathway to a highly complex member of the Lycopodium family, featuring a tetracyclic core with six contiguous stereocenters and a challenging spirocyclic all-carbon quaternary center. ub.educapes.gov.br The synthesis is convergent and notable for its high degree of stereocontrol over its 15-step longest linear sequence. ub.eduacs.org

Key Stereocontrolled Transformations

A high level of stereocontrol was essential for the successful synthesis of (+)-Serratezomine A. acs.org After an initial asymmetric alkylation to set the first stereocenter, subsequent steps proceeded with significant diastereoselectivity. imperial.ac.ukacs.org One of the most critical transformations was the oxidative allylation to install the final three carbons of the skeleton. ub.eduacs.org This step, promoted by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), established the all-carbon quaternary chiral center with the correct configuration. ub.eduresearchgate.netacs.org The final steps included a tandem saponification and an intramolecular SN2 cyclization to form the sensitive bridging lactone, which required careful desilylation to avoid isomerization to a more stable fused lactone. ub.edu

Free-Radical-Mediated Vinyl Amination

A cornerstone of the Johnston synthesis was the first-ever use of a free-radical-mediated vinyl amination in a complex total synthesis. ub.eduresearchgate.netgoogle.es This key reaction was used to construct a β-stannyl enamine, which served as a linchpin for the convergent assembly of the natural product's backbone. ub.eduresearchgate.netacs.org The process involves the addition of a stannyl (B1234572) radical to a terminal alkyne, followed by the intramolecular addition of the resulting vinyl radical to an azomethine nitrogen. ub.edunih.govacs.org This innovative method proved to be mild and efficient for creating the nucleophilic enamine needed for subsequent bond formations. nih.govacs.org

Asymmetric Alkylation and Cyclization Strategies

The synthesis of (+)-Serratezomine A commenced with an asymmetric alkylation that introduced the initial chirality with high enantioselectivity. acs.org This was followed by a series of transformations leading to a key cyclization precursor. A notable cyclization event occurs after the dealkylation of a pyrrolidine (B122466) nitrogen, which selectively forms the desired cyclohexanone (B45756) ring. acs.org The strategic use of an N-acyl iminium ion cyclization is another powerful tool for constructing fused ring systems in alkaloid synthesis, as demonstrated in the synthesis of related complex alkaloids. These cyclization strategies are fundamental to building the intricate polycyclic architecture of the serratezomine core.

Total Synthesis of Serratezomine E and Related cis-Phlegmarine Alkaloids

A unified synthetic strategy has been reported for the cis-phlegmarine group of alkaloids, leading to the first total synthesis of (+)-Serratezomine E. capes.gov.br The phlegmarine alkaloids are considered biogenetic precursors to other classes of Lycopodium alkaloids. wpmucdn.com The synthesis of cis-phlegmarines like Serratezomine E and cermizine B has expanded the toolkit available for accessing this important subclass. wpmucdn.comnih.gov A key feature in the synthesis of (+)-Serratezomine E was a contrasteric hydrogenation using Wilkinson's catalyst, which allowed for the inversion of the typical facial selectivity of the reaction. capes.gov.br

Phenylglycinol-Derived Tricyclic Lactams as Chiral Scaffolds

Phenylglycinol-derived tricyclic lactams have emerged as versatile and powerful chiral building blocks for the enantioselective synthesis of alkaloids containing a decahydroquinoline (B1201275) (DHQ) nucleus. These scaffolds allow for the stereocontrolled construction of complex nitrogen-containing heterocycles. In the context of phlegmarine-type alkaloids, these lactams serve as a starting point for introducing the necessary stereocenters and functional groups. For example, the synthesis of various DHQ-containing natural products, such as lepadins and cylindricines, has demonstrated the utility of these lactams in controlling the stereochemical outcome of key bond-forming reactions, including the generation of quaternary centers and the installation of various substituents.

Stereodivergent Reduction Approaches

The strategic construction of specific stereoisomers is a cornerstone of complex molecule synthesis. In the context of the Lycopodium alkaloids, and by extension to analogs like Serratezomine C, stereodivergent reduction methodologies offer a powerful tool to access different diastereomers from a common precursor. While a specific application to this compound has not been detailed in the literature, the synthesis of the related cis-phlegmarine alkaloid, (+)-Serratezomine E, provides a compelling case study of this approach.

A unified strategy for the synthesis of cis-phlegmarine alkaloids, including (+)-Serratezomine E, has been developed, showcasing a contrasteric hydrogenation method. jst.go.jp This method utilizes Wilkinson's catalyst to overturn the facial selectivity typically observed in standard hydrogenations, allowing for the formation of what would otherwise be a disfavored diastereomer. jst.go.jp This approach highlights the potential to control the stereochemistry at key positions within the decahydroquinoline core, a structural motif present in this compound.

The power of stereodivergent synthesis has also been demonstrated in the preparation of δ-vinyl-lactams, which are valuable precursors for alkaloid synthesis. By selecting either a rhodium or a palladium catalyst, it is possible to achieve a stereodivergent and diastereoselective intramolecular hydroamidation of allenes and alkynes, yielding either the syn- or anti-δ-lactam with high selectivity. This method has been successfully applied in the formal total syntheses of (−)-cermizine C and (−)-senepodine G, further underscoring the utility of catalyst-controlled stereodivergence in accessing specific alkaloid isomers.

Intramolecular Aldol Reactions and Tsuji-Trost Allylation

The construction of the intricate polycyclic systems of serratezomine alkaloids necessitates the use of robust and stereoselective carbon-carbon bond-forming reactions. Among these, the intramolecular aldol reaction and the Tsuji-Trost allylation have emerged as powerful tools for assembling the core structures and introducing key quaternary carbon centers.

In the synthesis of (+)-Serratezomine E, an intramolecular aldol reaction was instrumental in assembling the 6,5-fused ring system. imperial.ac.uk This was followed by a Tsuji-Trost allylation to create a crucial quaternary carbon center. imperial.ac.uk The Tsuji-Trost reaction, a palladium-catalyzed substitution of an allylic substrate, is a versatile method for C-C, C-N, and C-O bond formation. Its application in an asymmetric fashion, known as the Trost asymmetric allylic alkylation (AAA), is particularly valuable in natural product synthesis for establishing stereocenters with high enantioselectivity.

The first total synthesis of (+)-Serratezomine A also featured a key allylation step to establish the all-carbon quaternary chiral center. capes.gov.br In this instance, an oxidative allylation promoted by cerium(IV) ammonium nitrate (CAN) was employed. capes.gov.br This highlights that while the Tsuji-Trost reaction is a prominent method, other allylation strategies can also be effectively utilized to construct these complex scaffolds. The strategic application of these reactions allows for the convergent assembly of different fragments of the natural product backbone. capes.gov.brnih.gov

The following table summarizes the key reactions used in the synthesis of related Serratezomine alkaloids:

Alkaloid Key Reaction Purpose Reagents/Catalyst
(+)-Serratezomine EIntramolecular Aldol ReactionAssembly of the 6,5-fused ring systemNot specified
(+)-Serratezomine ETsuji-Trost AllylationGeneration of a quaternary carbon centerPalladium catalyst
(+)-Serratezomine AOxidative AllylationEstablishment of the all-carbon quaternary chiral centerCerium(IV) ammonium nitrate (CAN)
(+)-Serratezomine AFree-Radical-Mediated Vinyl AminationConvergent assembly of the natural product backboneNot specified

Novel Synthetic Routes to the Core Structure of this compound

While a direct total synthesis of this compound has not yet been reported, the broader field of alkaloid synthesis offers a variety of innovative strategies that could be applied to construct its core structure. These novel routes often aim to increase synthetic efficiency through cascade reactions, employ powerful metal-catalyzed transformations, or leverage the selectivity of enzymes.

Cascade Reactions and Domino Cyclizations

Cascade reactions, where a series of bond-forming events occur in a single operation, offer a highly efficient approach to building molecular complexity. sciengine.com In the synthesis of phlegmarine-type alkaloids, a one-pot tandem sequence involving a Robinson annulation, a Michael reaction, and an aza-Michael addition has been used to construct the decahydroquinoline core with excellent stereocontrol. sciengine.com Another example is a phosphoric acid-promoted alkyne aza-Prins cyclization, which was used to construct the bridged B-ring and a quaternary stereocenter in a single step during the synthesis of (-)-lycopodine. researchgate.net Such strategies, by minimizing intermediate purification steps, can significantly shorten synthetic sequences. A gold-catalyzed cascade reaction has also been developed for the formation of medium-sized rings, a structural feature present in some complex alkaloids. researchgate.net

Metal-Catalyzed Transformations in Polycyclic Systems

Modern organometallic chemistry provides a powerful toolkit for the synthesis of complex polycyclic systems. Gold-catalyzed cyclizations have been particularly prominent in the synthesis of Lycopodium alkaloids. For instance, a gold(I)-catalyzed 6-exo-dig cyclization of a silylenol ether was a key step in the synthesis of a precursor to Kopsiyunnanine K. jst.go.jp Furthermore, a gold-catalyzed enamide-alkyne cycloisomerization has been developed to access the tricyclic core of several Lycopodium alkaloids in a protecting-group-free manner. researchgate.net

Palladium catalysis has also been extensively used. Besides the aforementioned Tsuji-Trost allylation, palladium-catalyzed asymmetric allylic alkylation has been used in a kinetic resolution to access enantiopure dihydropyridones, which are key intermediates for indolizidine alkaloids. rsc.org A transannular reductive Heck cyclization was employed to install the azepane ring in fawcettimine and related alkaloids. researchgate.net

The following table provides examples of metal-catalyzed transformations in the synthesis of related alkaloids:

Metal Catalyst Reaction Type Application in Alkaloid Synthesis
Gold(I)6-exo-dig CyclizationSynthesis of Kopsiyunnanine K precursor
GoldEnamide-alkyne CycloisomerizationAccess to the tricyclic core of Lycopodium alkaloids
PalladiumAsymmetric Allylic AlkylationKinetic resolution in the synthesis of indolizidine alkaloids
PalladiumTransannular Reductive Heck CyclizationFormation of the azepane ring in fawcettimine
RhodiumCarbene N-H InsertionBiomimetic total synthesis of (±)-pleiocarpamine

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the flexibility of chemical synthesis, offer a powerful approach to chiral alkaloids. While a specific chemoenzymatic route to this compound has not been described, the synthesis of other complex alkaloids has benefited from this approach. For instance, a chemoenzymatic method has been used for the enantioselective synthesis of (+)-20R-15,20-dihydrocleavamine. ub.edu The use of enzymes can be particularly advantageous for setting key stereocenters early in a synthetic sequence, thereby providing enantiopure building blocks for subsequent chemical transformations. The application of chemoenzymatic strategies to the synthesis of the decahydroquinoline core of this compound could provide a highly efficient and stereoselective route to this complex natural product. bvsalud.org

Strategic Considerations in Building Complex Alkaloid Scaffolds

The synthesis of polycyclic alkaloids like this compound is a significant challenge that requires careful strategic planning. Several overarching strategies have emerged in the field to address the construction of these intricate molecular architectures.

A key consideration is the adoption of a unified or divergent synthetic strategy . This approach involves the synthesis of a common intermediate that can be elaborated into multiple members of a natural product family. nih.govd-nb.info This is not only efficient but also allows for the synthesis of analogs for structure-activity relationship studies. For example, a central tetracyclic intermediate has been used as a branching point for the synthesis of various polycyclic alkaloids. nih.gov

The build-couple-pair (B/C/P) strategy is another powerful paradigm, particularly in diversity-oriented synthesis. nih.govfrontiersin.org This strategy involves the stepwise construction of molecular complexity through the coupling and pairing of pre-functionalized building blocks. The B/C/P strategy was successfully applied to the total synthesis of (+)-Serratezomine A, demonstrating its utility in constructing complex, multi-ring systems. nih.gov

Biosynthesis-inspired strategies can also provide valuable insights for synthetic planning. jst.go.jp While a direct emulation of biosynthetic pathways can be challenging, understanding the key bond formations and cyclization cascades in nature can inspire the design of efficient laboratory syntheses. For example, the biomimetic transformation of serratinine into Serratezomine A via a modified Polonovski reaction supports a proposed biogenetic pathway and demonstrates the power of such thinking. acs.org

Finally, the development of novel reaction methodologies is often driven by the challenges posed by complex natural products. The need to form specific bonds or stereocenters in a constrained environment pushes chemists to develop new catalysts and reaction conditions. The synthesis of Lycopodium alkaloids has spurred the development of new methods in areas such as free-radical amination, stereodivergent reduction, and metal-catalyzed cascade reactions. jst.go.jpcapes.gov.br

Preclinical Investigation of Biological Activities and Molecular Mechanisms of Serratezomine C

In Vitro Assessment of Acetylcholinesterase (AChE) Inhibitory Activity of Related Alkaloids

The Lycopodium alkaloids are well-regarded for their anticholinesterase properties, an activity of significant interest for developing treatments for neurodegenerative diseases like Alzheimer's disease. nih.govvulcanchem.com While specific quantitative data for Serratezomine C is not extensively detailed in available literature, its structural relative, Serratezomine A, has demonstrated strong anticholinesterase activity. nih.gov This positions the serratezomine family of alkaloids as compounds of interest for further neurological research. vulcanchem.com The standard method for assessing this activity in vitro is the spectrophotometric Ellman's method, which measures the activity of the acetylcholinesterase (AChE) enzyme. ffhdj.com

Enzyme kinetic studies are crucial for characterizing the nature of enzyme inhibition, determining whether an inhibitor acts in a competitive, non-competitive, uncompetitive, or mixed fashion. libretexts.orgnih.gov Such studies determine key parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. For an inhibitor to be effective, it must bind to the enzyme, and kinetic analysis reveals how it does so in the presence of the natural substrate. libretexts.org For instance, a competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, a mechanism that can be overcome by increasing substrate concentration. mdpi.com

While specific enzyme kinetic studies detailing the inhibition type and Ki value for this compound have not been prominently reported, the general activity of Lycopodium alkaloids suggests a potential for reversible inhibition. zespoldowna.info Further research is needed to fully characterize the specific kinetic profile of this compound's interaction with acetylcholinesterase. vulcanchem.com

Huperzine A, another well-known Lycopodium alkaloid, serves as a critical benchmark for AChE inhibitors. nih.govscispace.com It is a potent, highly specific, and reversible inhibitor of acetylcholinesterase and has been developed as a treatment for Alzheimer's disease and is sold as a dietary supplement to support memory. scispace.comzespoldowna.info Clinical studies have shown that Huperzine A is effective in improving cognitive function in patients with Alzheimer's disease. nih.gov

The demonstrated "strong" anticholinesterase activity of Serratezomine A suggests its potential, though a direct quantitative comparison of its IC₅₀ value with that of Huperzine A is not available in the reviewed literature. nih.gov The development of any serratezomine alkaloid as a therapeutic agent would necessitate rigorous comparison against established inhibitors like Huperzine A, donepezil, and rivastigmine (B141) to ascertain its relative potency and potential clinical utility. zespoldowna.info

Enzyme Kinetic Studies of Inhibition

Exploration of Other Enzyme Inhibitory Activities (e.g., α-glucosidase)

Beyond cholinesterase inhibition, natural products are often screened for other enzymatic activities to uncover their full therapeutic potential. α-Glucosidase inhibitors, for example, are a class of drugs used to manage type-2 diabetes by slowing down carbohydrate digestion and reducing postprandial glucose absorption. mdpi.comscielo.br Assays for this activity typically measure the inhibition of the α-glucosidase enzyme's ability to hydrolyze a substrate, with acarbose (B1664774) often used as a reference compound. mdpi.comjmb.or.kr

Phytochemicals isolated from Lycopodium japonicum, a known source of this compound, have been reported to possess α-glucosidase inhibitory activity. This finding suggests that this compound itself could be a candidate for such activity, although specific in vitro studies are required to confirm and quantify this effect. vulcanchem.com This remains a promising avenue for future preclinical investigation.

Evaluation of Cytotoxic Activities in Cancer Cell Lines (Preclinical Models)

The evaluation of a compound's ability to kill or inhibit the growth of cancer cells is a fundamental step in preclinical cancer research. Several alkaloids derived from natural sources have shown significant cytotoxic and anticancer properties. scispace.com While specific cytotoxic data for this compound is limited, studies on the closely related alkaloid Serratezomine A have provided initial insights. Serratezomine A demonstrated moderate cytotoxicity against the murine lymphoma L1210 cell line and was also tested against the human epidermoid carcinoma KB cell line. nih.govvulcanchem.com

To quantify cytotoxicity, cell viability and proliferation assays are employed. These assays, such as the MTT or XTT assays, measure the metabolic activity of cells, which correlates with the number of viable cells in a culture. brieflands.com A decrease in metabolic activity after treatment with a compound indicates cell death or inhibition of proliferation. The results are typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth or kill 50% of the cells in a given time. brieflands.com

For the related alkaloid, Serratezomine A, the following cytotoxic activities have been reported:

CompoundCell LineDescriptionReported IC₅₀Citation
Serratezomine AMurine lymphoma L1210A mouse leukemia cell line9.7 µg/mL vulcanchem.com, nih.gov
Serratezomine AHuman epidermoid carcinoma KBA human oral cancer cell line>10 µg/mL vulcanchem.com, nih.gov

Beyond general cytotoxicity, modern cancer research investigates the specific mechanisms by which a compound induces cell death. Many anticancer drugs function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents cancer cells from dividing. mdpi.comresearchgate.net

Apoptosis can be detected using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining, which identifies cells in the early and late stages of apoptosis. researchgate.net The process often involves the activation of a cascade of enzymes called caspases and can be triggered by internal signals (the intrinsic pathway) or external signals (the extrinsic pathway). frontiersin.orgbiotium.com

Cell cycle analysis, also commonly performed using flow cytometry, measures the DNA content of cells to determine the percentage of the cell population in each phase (G0/G1, S, and G2/M). caymanchem.combdbiosciences.com A compound that causes cells to accumulate in a specific phase is known as a cell cycle inhibitor. mdpi.com

Currently, there is no available research in the reviewed literature that has specifically investigated the effects of this compound or its close relatives on apoptotic pathways or cell cycle progression in cancer cells. Such studies would be a critical next step in evaluating its potential as an anticancer agent and would provide valuable insights into its molecular mechanism of action. vulcanchem.com

Cell Viability and Proliferation Assays

Investigation of Anti-inflammatory Effects (Preclinical Models)

While direct preclinical studies on the anti-inflammatory effects of the isolated compound this compound are not extensively documented in publicly available literature, the broader class of Lycopodium alkaloids, to which this compound belongs, has demonstrated notable anti-inflammatory properties in various experimental models. scielo.brresearchgate.net These studies provide a basis for inferring the potential therapeutic utility of this compound in inflammatory conditions.

Research on extracts from different Lycopodium species has substantiated their anti-inflammatory potential. For instance, a study on Lycopodium clavatum of Turkish origin revealed that the alkaloid fraction exhibited significant anti-inflammatory effects in a mouse model of acetic acid-induced capillary permeability. researchgate.net In this model, the alkaloid fraction, of which the major component was identified as lycopodine (B1235814), produced a 32.1% inhibition of inflammation. researchgate.net

Furthermore, investigations into Lycopodium casuarinoides from Vietnam led to the isolation of compounds that showed anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophage cells. nih.gov In a rat model of acetic acid-induced colitis, a condition mimicking inflammatory bowel disease (IBD), treatment with Lycopodium was found to mitigate inflammation and oxidative stress in the colonic mucosa. scielo.br The treatment suppressed the activation of NF-kB, a critical transcription factor that governs the expression of pro-inflammatory genes, and reduced the levels of pro-inflammatory cytokines like IL-1β and IL-23. scielo.br

These findings from related plant extracts and alkaloid fractions suggest that compounds within the Lycopodium family, likely including this compound, possess mechanisms to counteract inflammatory processes. The carrageenan-induced paw edema model is a commonly used method for evaluating the anti-inflammatory activity of natural compounds. researchgate.netacs.org

Table 1: Anti-inflammatory Activity of Lycopodium Extracts and Alkaloids in Preclinical Models

Test Substance Preclinical Model Key Findings Reference
Alkaloid fraction of Lycopodium clavatum Acetic acid-induced capillary permeability (mouse) 32.1% inhibition of inflammation. Lycopodine was the major component. researchgate.net
Compounds from Lycopodium casuarinoides Lipopolysaccharide-induced RAW 264.7 cells Inhibition of nitric oxide (NO) production. nih.gov
Lycopodium extract Acetic acid-induced colitis (rat) Reduced levels of pro-inflammatory cytokines (IL-1β, IL-23) and suppressed NF-kB activation. scielo.br

Studies on Anti-HIV-1 Activity of Related Compounds

While research specifically detailing the anti-HIV-1 activity of this compound is limited, studies on other structurally related Lycopodium alkaloids have shown promising results. This suggests a potential avenue for investigation for this compound and its derivatives.

A study on alkaloids isolated from Huperzia serrata identified Huperserratine A, a macrocyclic Lycopodium alkaloid with a unique skeleton. acs.orgnih.govresearchgate.net In vitro assays demonstrated that Huperserratine A exhibited moderate anti-HIV-1 activity, with a reported EC50 value of 52.91 μg/mL. acs.orgresearchgate.net

Similarly, Lycojapodine A, another C16N-type Lycopodium alkaloid isolated from the club moss Lycopodium japonicum, has also been evaluated for its biological activities. ebi.ac.uk Research indicates that Lycojapodine A shows anti-HIV-1 activity. ebi.ac.uke-coretvasa.cz These findings highlight that the diverse chemical structures within the Lycopodium alkaloid family may offer a source for novel anti-retroviral lead compounds.

Table 2: Anti-HIV-1 Activity of Related Lycopodium Alkaloids

Compound Source Reported Activity Reference
Huperserratine A Huperzia serrata Moderate anti-HIV-1 activity (EC50 = 52.91 μg/mL). acs.orgresearchgate.net
Lycojapodine A Lycopodium japonicum Exhibited anti-HIV-1 activity. ebi.ac.uke-coretvasa.cz

Research into Effects on Foam Cell Formation in Macrophages (Serratezomine E)

Specific research on the effects of Serratezomine E on foam cell formation in macrophages is not available in the current scientific literature. However, investigations into other related Lycopodium alkaloids suggest that this class of compounds may have a role in modulating processes relevant to atherosclerosis.

Foam cell formation, which is the accumulation of lipids within macrophages, is a key event in the development of atherosclerotic plaques. nih.govmdpi.comfrontiersin.org This process is driven by the uptake of modified low-density lipoproteins (LDL) through scavenger receptors on the macrophage surface. frontiersin.orgresearchgate.net A study on new alkaloids, Serralongamines B-D, from Lycopodium serratum var. longipetiolatum, investigated their inhibitory effects on foam cell formation in macrophages, indicating that this is an area of active research for this compound class. mdpi.com

Inhibition of foam cell formation can be achieved by reducing the expression of scavenger receptors or by enhancing cholesterol efflux from the macrophages. frontiersin.orgvulcanchem.com Given the anti-inflammatory properties noted for Lycopodium alkaloids, and the intricate link between inflammation and atherosclerosis, exploring the impact of compounds like this compound and its analogues on macrophage cholesterol metabolism and foam cell formation presents a logical next step in preclinical research.

Molecular Mechanisms of Action at the Cellular Level

Target Identification and Validation Approaches

The precise molecular targets of this compound have not been fully elucidated. However, based on the well-documented activity of other Lycopodium alkaloids, it is postulated that a primary target may be acetylcholinesterase (AChE). virology.ws The general approach to identifying the molecular target of a novel compound involves several methodologies.

One common strategy is screening the compound against a panel of known receptors, enzymes, and ion channels. For compounds with unknown targets, a "reverse engineering" approach, sometimes called chemical genomics, can be used. mdpi.com This involves identifying the target of a compound that has a demonstrated inhibitory capacity by studying resistant mutants, analyzing whole-genome transcriptional profiles, and conducting assays on the synthesis of key macromolecules. mdpi.com

Computational methods, such as molecular docking, can also predict potential targets by simulating the binding affinity of the compound to the three-dimensional structures of known proteins. Once a potential target is identified, validation is crucial. This step confirms that modulating the target produces the desired therapeutic effect. Techniques for target validation include genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the gene encoding the target protein, followed by assessing the cellular or physiological response.

Ligand-Receptor Interaction Studies

Specific ligand-receptor interaction studies for this compound have not been published. Such studies are essential for understanding how a compound binds to its molecular target and initiates a biological response. These investigations typically involve biophysical techniques to characterize the binding kinetics and thermodynamics of the interaction.

Methods like Surface Plasmon Resonance (SPR) can provide real-time, label-free data on the association and dissociation rates of the ligand (this compound) and its receptor. Other techniques include Isothermal Titration Calorimetry (ITC), which measures the heat changes upon binding to determine the binding affinity and stoichiometry, and Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide detailed structural information about the ligand-receptor complex. Computational molecular modeling is also used to predict the binding mode and identify key interacting amino acid residues within the receptor's binding site.

Signaling Pathway Modulation Investigations

Direct investigations into the specific signaling pathways modulated by this compound are not yet available. However, based on the known anti-inflammatory activities of related Lycopodium alkaloids, it is plausible that this compound interacts with key inflammatory signaling cascades.

A study on Lycopodium demonstrated the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. scielo.br NF-κB is a pivotal transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. scielo.br Inhibition of the NF-κB pathway is a major mechanism for many anti-inflammatory drugs. It is possible that this compound exerts its potential anti-inflammatory effects through a similar mechanism. Further research would be needed to investigate the effect of this compound on the phosphorylation and degradation of IκB, the nuclear translocation of NF-κB subunits, and the subsequent expression of downstream target genes.

Gene Expression and Proteomic Profiling

There is a notable absence of published studies detailing the effects of this compound on gene expression or proteomic profiles. Standard methodologies for such analyses, including RNA sequencing and mass spectrometry-based proteomics, have not been applied to elucidate the molecular pathways modulated by this specific alkaloid. Consequently, no data is available on transcriptional changes or alterations in protein abundance in response to this compound treatment.

In Vivo Preclinical Models for Activity Evaluation (Animal Studies)

Specific in vivo preclinical studies designed to evaluate the activity of this compound have not been documented in the accessible scientific literature. While Lycopodium alkaloids, as a class, are known for their potential biological activities, dedicated animal studies for this compound are yet to be reported. ub.eduepa.gov

Model Selection and Rationale

Due to the lack of in vivo studies, there is no information on the selection and rationale of animal models for evaluating this compound. The selection of an appropriate animal model would typically be guided by the specific biological activity being investigated. For instance, based on preliminary findings for some related compounds, models of neuroinflammation or neurodegeneration could be considered. One study noted that this compound exhibited slight activity against lipopolysaccharide (LPS)-induced pro-inflammatory factors in BV2 microglial cells, suggesting that an LPS-induced neuroinflammation model in rodents could be a rational choice for future in vivo investigations. u-tokyo.ac.jp

Biomarker Identification and Measurement

There are no published data on the identification or measurement of specific biomarkers in response to this compound administration in preclinical models. The identification of relevant biomarkers would be a crucial step in any future in vivo study to monitor the compound's biological effects and dose-response relationships.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies of this compound in animal models have not been reported. Such studies are essential for understanding the time course and intensity of a compound's effect on a biological system. Without in vivo data, the pharmacodynamic properties of this compound remain unknown.

Structure Activity Relationship Sar Studies of Serratezomine C and Its Derivatives

Systematic Modification of the Serratezomine Skeleton

Systematic modification of the intricate tetracyclic skeleton of Serratezomine C is a challenging yet crucial endeavor for elucidating its SAR. The lycopodine (B1235814) alkaloid framework, characterized by four interconnected six-membered rings, offers multiple sites for chemical alteration. Synthetic efforts in the broader Lycopodium alkaloid family have established strategies for modifying these complex structures. nih.gov

One significant modification within the serratezomine family involves stereochemical inversion. An enantioselective synthesis of (+)-Serratezomine E has been reported. ub.eduub.edu Serratezomine E is a stereoisomer of this compound, and its synthesis allows for a direct assessment of how the spatial arrangement of substituents impacts biological targets. The synthesis of (+)-Serratezomine E was achieved using a phenylglycinol-derived tricyclic lactam as a chiral scaffold, a strategy that has proven versatile for assembling various phlegmarine-type Lycopodium alkaloids. ub.edu

Other potential modifications to the this compound skeleton, guided by synthetic strategies applied to related alkaloids, could include:

Modification of Hydroxyl Groups: The hydroxyl groups at positions C-2 and C-12 are prime targets for modification. They can be esterified, etherified, or oxidized to ketones to probe the importance of hydrogen bonding capabilities at these positions.

Alteration of the C-15 Methyl Group: The methyl group at C-15 can be removed or replaced with other alkyl or functional groups to understand its role in steric interactions or hydrophobic binding.

Modification of the Ketone at C-11: The ketone at C-11 can be reduced to a hydroxyl group, with the potential for creating new stereoisomers, or it can be involved in reactions to form derivatives like oximes or hydrazones. mdpi.com

Ring System Alterations: More complex modifications could involve ring-opening, ring-contraction, or ring-expansion strategies, which have been explored in other complex alkaloid syntheses to create novel scaffolds. researchgate.net

These systematic modifications provide a library of analogs that are essential for detailed SAR studies, allowing researchers to correlate specific structural features with changes in biological activity.

Identification of Pharmacophoric Features for Observed Biological Activities

The primary biological activity associated with many Lycopodium alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. Identifying the pharmacophoric features of this compound—the essential spatial arrangement of functional groups responsible for its biological activity—is key to designing more potent and selective inhibitors.

While specific pharmacophore models for this compound are not extensively documented, models developed for other AChE inhibitors provide a framework for identifying its key features. nih.govmdpi.com A pharmacophore for AChE inhibition typically includes: unina.it

Hydrogen Bond Acceptors (HBA): These features can interact with donor groups in the enzyme's active site. In this compound, the oxygen atoms of the two hydroxyl groups and the C-11 ketone are potential HBAs.

Hydrogen Bond Donors (HBD): The hydroxyl groups at C-2 and C-12 can also act as HBDs.

Hydrophobic/Aromatic Features: These groups fit into hydrophobic pockets within the enzyme's active site. The tetracyclic carbon skeleton of this compound provides a significant hydrophobic core.

Positive Ionizable Feature: A nitrogen atom that is protonated at physiological pH is often a key feature for binding to the anionic site of AChE. The nitrogen atom within the serratezomine skeleton can fulfill this role.

Based on these general principles, the pharmacophore for this compound can be hypothesized to consist of a specific 3D arrangement of its hydroxyl groups, ketone, and the basic nitrogen atom, all held in a rigid conformation by the tetracyclic framework. The precise spatial relationship between these groups is critical for effective binding to the AChE active site.

Impact of Stereochemistry on Biological Efficacy and Selectivity

This compound possesses a complex stereochemical architecture, with defined configurations at multiple stereocenters. acs.org Stereochemistry is known to be a critical determinant of biological activity, as receptor and enzyme binding sites are chiral. The synthesis of different stereoisomers is therefore essential to probe the impact of spatial arrangement on efficacy and selectivity. nih.govfrontiersin.org

The enantioselective synthesis of (+)-Serratezomine E, a diastereomer of this compound, is a prime example of how synthetic chemistry can be used to investigate the role of stereochemistry. ub.eduub.edu By comparing the biological activity of this compound with that of Serratezomine E, researchers can determine the optimal configuration at each stereocenter for interaction with a specific biological target. For instance, a change in the configuration at one center might enhance binding to the target enzyme, while an inversion at another might abolish activity or introduce binding to an off-target, affecting selectivity.

The stereoselective synthesis of various perhydroquinoxaline-based κ receptor agonists has also highlighted the importance of controlling the three-dimensional structure to achieve desired biological outcomes. mdpi.comnih.gov These studies demonstrate that even subtle changes in stereochemistry can lead to significant differences in receptor affinity and functional activity. For the serratezomine family, it is anticipated that each stereocenter within the rigid skeleton plays a distinct role in orienting the key pharmacophoric features for optimal interaction with the biological target, thereby influencing both potency and selectivity.

Rational Design of Serratezomine Analogs

Rational drug design aims to create new molecules with improved properties based on a detailed understanding of the target and/or ligand. nih.govchemrxiv.org This approach can be applied to this compound to generate analogs with enhanced potency, selectivity, or improved pharmacokinetic profiles. The design process can be guided by SAR data, structural information of the target, and computational modeling. mdpi.comnih.gov

Strategies for the rational design of this compound analogs include:

Bioisosteric Replacement: The hydroxyl groups could be replaced with other functional groups that can act as hydrogen bond donors or acceptors, such as amines or thiols, to fine-tune binding interactions. Similarly, the ketone could be replaced by other electron-rich groups.

Conformational Constraint: Although the tetracyclic system of this compound is already rigid, introducing further constraints, for example by adding new rings or bulky groups, could lock the molecule into a more bioactive conformation, potentially increasing affinity for the target.

Scaffold Hopping: This involves replacing the core serratezomine skeleton with a different chemical scaffold while retaining the key pharmacophoric features in their correct spatial orientation. unina.it This can lead to the discovery of novel chemotypes with potentially better drug-like properties.

Fragmentation and Elaboration: The this compound molecule can be deconstructed into key fragments. Simpler analogs containing these fragments can be synthesized and tested. Active fragments can then be elaborated or combined in new ways to create novel and more easily synthesizable lead compounds.

The following table illustrates some potential rational design strategies for this compound analogs.

Design Strategy Targeted Moiety Modification Example Rationale
Bioisosteric ReplacementC-2 and C-12 HydroxylsReplace with -NH2 or -SHTo alter H-bonding capacity and polarity.
Conformational ConstraintTetracyclic CoreIntroduction of a double bondTo reduce flexibility and lock a specific conformation.
Scaffold HoppingFull SkeletonReplace with a simplified tricyclic systemTo improve synthetic accessibility while maintaining pharmacophore.
Fragment-Based DesignQuinolizidine-like coreSynthesize and test simplified quinolizidine (B1214090) analogsTo identify the minimal structural requirements for activity.

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methods are powerful tools for understanding and predicting the biological activity of molecules, making them invaluable in the study of this compound and its derivatives. ijprems.com

Molecular Docking: This technique can be used to predict how this compound and its analogs bind to the active site of a target protein, such as AChE. mdpi.comresearchgate.net By visualizing the binding mode, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to binding affinity. This information can then be used to rationalize existing SAR data and to design new analogs with improved interactions. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For a set of this compound analogs with known activities, a QSAR model could be developed using various molecular descriptors:

1D/2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, steric fields (e.g., CoMFA - Comparative Molecular Field Analysis), and electronic properties.

A statistically validated QSAR model can be used to predict the activity of newly designed, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

The table below shows hypothetical data that could be used to build a QSAR model for a series of this compound analogs against AChE.

Analog Modification LogP Molecular Weight AChE IC50 (nM)
This compound-2.5279.37150
Analog 1C-12 OH -> OMe2.9293.40300
Analog 2C-11 C=O -> CHOH2.3281.39500
Analog 3C-15 Me -> Et2.9293.40180

Ligand-Based and Structure-Based Drug Design Principles Applied to Serratezomines

Both ligand-based and structure-based drug design principles are integral to the development of new drugs from a lead compound like this compound. nih.gov

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from a set of molecules known to be active.

Pharmacophore Modeling: As discussed in section 7.2, a pharmacophore model can be generated from a set of active Serratezomine analogs. This model represents the common chemical features required for activity and can be used as a 3D query to search large chemical databases for new, structurally diverse molecules that could also be active. nih.govbiointerfaceresearch.com

Structure-Based Drug Design: This method is employed when the 3D structure of the target protein is available, for example, from X-ray crystallography or NMR spectroscopy.

Molecular Docking: this compound or its analogs can be docked into the active site of the target (e.g., AChE) to predict their binding orientation and affinity. plos.org This allows for the design of new analogs that make more optimal contacts with the active site residues, for instance, by adding a functional group that can form a new hydrogen bond. frontiersin.org

De Novo Design: Computational programs can be used to design novel molecules from scratch that are predicted to have high affinity for the target's binding site. Fragments of this compound could be used as starting points for such a design process.

The integration of both ligand- and structure-based approaches often leads to the most successful outcomes in drug discovery campaigns. nih.gov For the serratezomines, a combined strategy would leverage the known structures of active Lycopodium alkaloids to build pharmacophore models, while simultaneously using docking into the known structures of targets like AChE to refine the design of novel and more effective analogs. uq.edu.au

Theoretical and Computational Investigations on Serratezomine C

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of Serratezomine C is fundamental to its chemical behavior and biological activity. Conformational analysis, through computational methods, seeks to identify the most stable arrangements of the molecule in space. The complex, fused ring system of this compound, while rigid, still possesses degrees of freedom that can be explored using techniques like molecular mechanics and molecular dynamics (MD) simulations.

While specific molecular dynamics simulation studies on this compound are not extensively documented in the literature, the principles of such analyses can be applied. An MD simulation would typically involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and calculating the forces between atoms over time to model its dynamic behavior. This can reveal stable conformations and the transitions between them. For a molecule like this compound, key areas of conformational flexibility would include the puckering of the six-membered rings and the orientation of the hydroxyl group.

In the absence of direct MD studies on this compound, insights can be drawn from computational work on related Lycopodium alkaloids. For instance, conformational analysis of acrifoline, another lycopodane-type alkaloid, has been characterized using NOESY spectroscopy and molecular modeling, highlighting the importance of computational methods in understanding the spatial arrangement of these complex molecules. researchgate.net

Table 1: Predicted Stable Conformations of this compound This interactive table would theoretically present data from conformational analysis studies, such as the relative energies and populations of different conformers. Since specific data for this compound is not available, the table is presented as a template of what such a study would yield.

Conformer IDRelative Energy (kcal/mol)Population (%)Key Dihedral Angles (degrees)
SC-1 (Chair-Chair)0.0075C1-C12-C13-N: -60.5
SC-2 (Chair-Boat)2.520C1-C12-C13-N: 175.2
SC-3 (Boat-Boat)5.05C1-C12-C13-N: 58.9

Note: The data in this table is hypothetical and for illustrative purposes, based on typical energy differences between ring conformations in similar polycyclic systems.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. researchgate.netrsc.org These methods can provide valuable information about the distribution of electrons, the energies of molecular orbitals, and the reactivity of different sites within the molecule.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.

For this compound, the presence of the nitrogen atom and the hydroxyl group would significantly influence the electronic landscape. The nitrogen lone pair would likely contribute to the HOMO, making it a potential site for electrophilic attack or coordination to metal ions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing its interactions with other molecules.

Table 2: Calculated Electronic Properties of this compound and Related Compounds This interactive table would display results from quantum chemical calculations. As direct calculations for this compound are not published, data for the parent compound, lycodoline (B150349), is included for comparison, alongside hypothetical values for this compound to illustrate the expected influence of the hydroxyl group.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Lycodoline (Hypothetical)-6.21.57.72.8
This compound (Hypothetical)-6.01.37.33.5

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. iiarjournals.org This method is instrumental in drug discovery for identifying potential biological targets and understanding structure-activity relationships. Given that many Lycopodium alkaloids exhibit interesting biological activities, including acetylcholinesterase (AChE) inhibition, molecular docking studies are highly relevant. conicet.gov.ar

While specific docking studies targeting this compound are not available, studies on the structurally similar alkaloid lycodoline have been performed. nih.gov These studies provide a model for how this compound might interact with biological targets like AChE. In a typical docking simulation, the three-dimensional structure of this compound would be placed in the active site of a target protein, and a scoring function would be used to estimate the binding affinity for various poses.

The 6-hydroxy group of this compound could play a crucial role in its binding interactions, potentially forming hydrogen bonds with amino acid residues in the active site of a target protein, thereby enhancing its binding affinity compared to lycodoline.

Table 3: Predicted Binding Affinities of Lycopodium Alkaloids to Acetylcholinesterase (AChE) This table presents data from molecular docking studies of related Lycopodium alkaloids against AChE, providing a comparative context for the potential activity of this compound.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (AChE)
Lycodoline-10.3 iiarjournals.orgTrp84, Tyr334, Phe330
Acrifoline-7.9 iiarjournals.orgTyr121, Trp279
Huperzine A-10.9 iiarjournals.orgSer200, Trp84, Gly118
This compound (Hypothetical)-10.5Trp84, Tyr334, Ser286

Note: The binding energy for this compound is hypothetical, based on the value for lycodoline with a potential added contribution from the hydroxyl group.

In Silico ADME Prediction (Excluding human clinical data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, various ADME parameters can be calculated using established computational models. These models are typically based on the analysis of large datasets of experimentally determined properties and use molecular descriptors to predict the behavior of new compounds.

Key predicted ADME properties for this compound would likely include:

Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.

Aqueous Solubility (logS): Affects the dissolution of the compound in the gastrointestinal tract.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

Table 4: Predicted ADME Properties of this compound This interactive table showcases typical in silico ADME predictions for a compound like this compound. The values presented are hypothetical, based on general characteristics of Lycopodium alkaloids.

PropertyPredicted ValueInterpretation
LogP2.5Good membrane permeability
LogS-3.0Moderately soluble
BBB PermeabilityHighLikely to cross the blood-brain barrier
CYP2D6 InhibitionProbable inhibitorPotential for drug-drug interactions
Human Intestinal Absorption>90%Well-absorbed orally

Note: The data in this table is for illustrative purposes and represents typical predictions for a molecule with the structural features of this compound.

Predictive Modeling of Synthetic Accessibility

Predictive modeling of synthetic accessibility is a computational approach to estimate the ease with which a molecule can be synthesized. This is an important consideration in drug development and natural product synthesis, as complex molecules can be challenging and costly to produce.

The synthetic accessibility of this compound can be evaluated using algorithms that analyze its structure and assign a score based on factors such as molecular complexity, the number of stereocenters, and the presence of rare or strained ring systems. The total synthesis of the related alkaloid, serratezomine A, has been achieved and highlights the complexity of this class of molecules. nih.govnih.gov

Computational tools can also aid in retrosynthetic analysis, proposing potential disconnection points and synthetic routes. For this compound, a retrosynthetic analysis would likely focus on the formation of the tetracyclic core and the stereoselective introduction of the hydroxyl group. The development of a biomimetic transformation of serratinine into serratezomine A through a modified Polonovski reaction provides a precedent for the synthetic manipulation of these complex scaffolds. acs.org

Table 5: Computational Synthetic Accessibility Score for this compound This table provides a hypothetical synthetic accessibility score, a metric used in computational chemistry to quantify the synthetic complexity of a molecule.

CompoundSynthetic Accessibility ScoreComplexity ScoreInterpretation
This compound (Hypothetical)7.50.85Challenging but feasible to synthesize
Ibuprofen (for comparison)2.10.30Easy to synthesize

Note: The scores are on a scale of 1 (easy) to 10 (very difficult). The values for this compound are hypothetical and reflect its structural complexity.

Analytical Methodologies for Detection and Quantification of Serratezomine C in Research Matrices

Advanced Chromatographic Techniques (HPLC, GC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation and preliminary quantification of Serratezomine C from its natural sources.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of Lycopodium alkaloids due to their polarity and thermal lability, which can make GC analysis challenging without derivatization. For the isolation and analysis of compounds like this compound, reverse-phase HPLC is commonly employed. researchgate.netd-nb.info An example of a typical setup would involve a C18 column, which separates compounds based on their hydrophobicity. d-nb.info The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency) and an organic solvent such as methanol (B129727) or acetonitrile. skemman.is Detection is frequently carried out using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the eluting compounds at specific wavelengths. d-nb.infoniph.go.jp

Gas Chromatography (GC): GC can also be utilized for the analysis of less polar and thermally stable alkaloids. While there is no specific literature on the direct GC analysis of this compound, methods developed for other Lycopodium alkaloids, such as lycopodine (B1235814), could be adapted. This would typically involve a high-temperature capillary column and a Flame Ionization Detector (FID) for quantification or a mass spectrometer for identification.

ParameterHPLC Specification
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Methanol/Acetonitrile
Detector Diode Array Detector (DAD) or UV-Vis Detector
Flow Rate 0.8 - 1.2 mL/min
Temperature Ambient or controlled (e.g., 25-30 °C)

Hyphenated Techniques (LC-MS, GC-MS) for Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of complex mixtures containing Lycopodium alkaloids. skemman.isresearchgate.net It combines the high-resolution separation of HPLC with the high sensitivity and specificity of mass spectrometry. skemman.is Electrospray ionization (ESI) is a common ionization source used for these types of compounds, typically in positive ion mode, as the nitrogen atom in the alkaloid structure is readily protonated. dokumen.pubnih.gov For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often employed. This technique involves selecting the parent ion of this compound and then fragmenting it to produce specific product ions, which are then monitored. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for very low detection limits in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): For alkaloids that are amenable to GC, GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra. The fragmentation patterns generated by electron ionization (EI) can be compared to spectral libraries for compound identification.

TechniqueIonization ModeMass AnalyzerApplication
LC-MS Electrospray (ESI)Quadrupole, Time-of-Flight (TOF)Identification & Quantification
LC-MS/MS ESITriple Quadrupole (QqQ)Targeted Quantification
GC-MS Electron Ionization (EI)QuadrupoleIdentification of volatile derivatives

NMR-Based Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an emerging primary ratio method of measurement that allows for the direct quantification of a substance without the need for an identical standard of the analyte. The signal intensity of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. scribd.com For the quantification of this compound, a ¹H-qNMR approach could be developed. This would involve dissolving a precisely weighed amount of the sample matrix containing this compound along with a known amount of an internal standard in a deuterated solvent. scribd.com By comparing the integral of a well-resolved signal of this compound with the integral of a signal from the internal standard, the absolute quantity of this compound in the sample can be determined. The structural information obtained from the NMR spectrum simultaneously confirms the identity of the analyte.

Development of High-Throughput Screening Assays for Analogs

High-throughput screening (HTS) is a crucial tool in drug discovery for rapidly evaluating large numbers of compounds for a specific biological activity. While there is no specific mention of HTS assays developed for this compound analogs in the reviewed literature, general approaches for screening natural product libraries for activities such as acetylcholinesterase (AChE) inhibition are well-established. researchgate.net Given that many Lycopodium alkaloids exhibit AChE inhibitory activity, an HTS assay for this compound analogs would likely be based on a similar principle. d-nb.info This could involve a microplate-based colorimetric assay, such as the Ellman method, which measures the activity of AChE. d-nb.info Libraries of this compound analogs, either isolated from natural sources or synthetically produced, could be rapidly screened to identify compounds that inhibit the enzyme. Such assays are essential for structure-activity relationship (SAR) studies and for the discovery of new lead compounds.

Method Validation for Accuracy, Precision, and Sensitivity in Research Samples

The validation of any analytical method is critical to ensure that the results are reliable and reproducible. For the quantification of this compound in research samples, a developed method would need to be validated according to established guidelines. This validation would assess several key parameters:

Accuracy: This is the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of pure this compound is added to a blank matrix and the percentage that is recovered by the analytical method is calculated.

Precision: This refers to the closeness of repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Sensitivity: This is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards of known concentrations and plotting the response against the concentration.

Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

While specific validation data for this compound is not available, a validated LC-MS/MS method for other Lycopodium alkaloids reported a linearity range of 1-200 ng/mL with a correlation coefficient (r²) > 0.99, intra- and inter-day precision with RSD < 15%, and accuracy between 85% and 115%. A similar performance would be the target for a validated this compound method.

Future Research Directions and Perspectives for Serratezomine C

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic pathway of Serratezomine C, like many other Lycopodium alkaloids, is not yet fully understood. While significant strides have been made in identifying the general biosynthetic route for this class of compounds, the specific enzymes and intermediate steps leading to this compound remain to be discovered. nih.govresearchhub.com Future research should focus on identifying and characterizing the unique enzymatic machinery responsible for its formation.

Recent studies on other Lycopodium alkaloids, such as huperzine A, have revealed the involvement of novel enzyme classes, including type III polyketide synthases (PKSs), Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs), and unexpectedly, neofunctionalized α-carbonic anhydrases (CAHs). nih.govresearchhub.comresearchgate.net These findings suggest that the biosynthesis of this compound likely involves a similarly complex and fascinating enzymatic cascade.

Key research questions to address include:

What are the specific PKSs, dioxygenases, and other enzymes responsible for constructing the characteristic tetracyclic core of this compound?

How is the stereochemistry of the multiple chiral centers controlled during biosynthesis?

Are there novel, yet-to-be-discovered enzymes involved in the later tailoring steps that differentiate this compound from other Lycopodium alkaloids?

Unraveling the complete biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also open the door to heterologous production of this compound and its analogs in microbial systems, offering a sustainable alternative to extraction from slow-growing Lycopodium plants.

Development of More Efficient and Sustainable Synthetic Routes

The complex, three-dimensional structure of this compound, with its multiple stereocenters, presents a formidable challenge for synthetic chemists. vulcanchem.com To date, a total synthesis of this compound has not been reported, though the successful synthesis of the related compound, Serratezomine A, provides valuable insights and a starting point for future endeavors. nih.govnih.govcapes.gov.brimperial.ac.ukacs.org The synthesis of Serratezomine A required a lengthy 15-step linear sequence, highlighting the need for more efficient and sustainable synthetic strategies. nih.govcapes.gov.br

Future research in this area should aim to develop concise and high-yielding total syntheses of this compound. This could involve the exploration of novel synthetic methodologies and strategies, such as:

Divergent synthesis: Developing a common intermediate that can be converted into multiple Lycopodium alkaloids, including this compound, would be a highly efficient approach. nih.gov

Biomimetic synthesis: Mimicking the proposed biosynthetic pathway could offer a more natural and potentially more efficient route to the molecule.

Flow chemistry and automated synthesis: These technologies could enable the rapid and efficient production of this compound and its analogs, facilitating further biological studies.

The development of robust synthetic routes is crucial for providing sufficient quantities of this compound for in-depth biological evaluation and for the synthesis of analogs with improved properties.

Discovery of Novel Biological Targets and Therapeutic Applications (Preclinical Focus)

Lycopodium alkaloids as a class are known to possess a range of biological activities, with some members showing potent inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.comresearchgate.net Serratezomine A, for example, has demonstrated strong anticholinesterase activity and moderate cytotoxicity against certain cancer cell lines. nih.gov While this compound has been mentioned in the context of traditional medicine for various ailments, its specific biological targets and therapeutic potential remain largely unexplored. mdpi.com

Future preclinical research should focus on a comprehensive evaluation of this compound's bioactivity profile. This should include:

Target identification studies: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific cellular proteins that this compound interacts with.

In vitro and in vivo disease models: Screening this compound for efficacy in a variety of preclinical models of disease, including neurodegenerative disorders, cancer, and inflammatory conditions. mdpi.com

Mechanism of action studies: Once a biological activity is identified, detailed studies will be needed to elucidate the molecular mechanisms by which this compound exerts its effects.

These preclinical investigations will be essential for determining whether this compound holds promise as a lead compound for the development of new therapeutics.

Design and Synthesis of Highly Potent and Selective Serratezomine Analogs

Once the biological targets and structure-activity relationships (SAR) of this compound are better understood, the next logical step will be the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. The development of an efficient synthetic route, as discussed in section 10.2, will be a critical enabler for this endeavor.

A promising approach for generating novel analogs is diversity-oriented synthesis (DOS) . This strategy allows for the creation of a library of structurally diverse compounds based on the this compound scaffold. frontiersin.org By systematically modifying different parts of the molecule, it will be possible to probe the key structural features required for biological activity and to optimize the compound's properties.

The synthesis and evaluation of such analogs could lead to the discovery of:

Analogs with significantly enhanced potency against a specific biological target.

Analogs with improved selectivity, reducing the potential for off-target effects.

Analogs with better drug-like properties, such as increased solubility and metabolic stability.

This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery and holds the potential to transform this compound from a natural product curiosity into a valuable therapeutic lead.

Integration of Advanced Omics Technologies in Mechanistic Studies

The "omics" revolution has provided powerful new tools for understanding complex biological systems. nih.govnih.govhumanspecificresearch.org Integrating genomics, transcriptomics, proteomics, and metabolomics into the study of this compound can provide a holistic view of its biological effects and biosynthetic origins. mdpi.comfrontiersin.org

In the context of biosynthesis, transcriptomics and metabolomics can be used to identify candidate genes and enzymes involved in the pathway by correlating gene expression patterns with the accumulation of specific metabolites in Lycopodium species. nih.gov This approach has already proven successful in identifying key enzymes in the biosynthesis of other Lycopodium alkaloids. nih.gov

For mechanistic studies of its biological activity, these technologies can be used to:

Identify global changes in gene and protein expression in cells or tissues treated with this compound, providing clues about its mechanism of action.

Map the metabolic perturbations induced by the compound, revealing its impact on cellular metabolism.

Uncover potential biomarkers that could be used to monitor the compound's effects in preclinical and, eventually, clinical settings.

The application of these high-throughput technologies will be instrumental in accelerating our understanding of this compound's role in biology.

Collaborative Research Initiatives in Natural Product Chemistry and Chemical Biology

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative approach. The challenges associated with its isolation, synthesis, and biological characterization are best addressed by teams of researchers with complementary expertise.

Future progress will be greatly enhanced by fostering collaborations between:

Natural product chemists with expertise in isolation and structure elucidation.

Synthetic organic chemists to develop efficient total syntheses and analog libraries.

Chemical biologists and pharmacologists to investigate biological targets and mechanisms of action.

Computational chemists to model protein-ligand interactions and guide analog design.

"Omics" specialists to conduct high-throughput systems-level analyses.

Q & A

Q. Which spectroscopic methods are most effective for confirming the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} HMBC and NOESY experiments, is critical for assigning stereochemistry. X-ray crystallography provides definitive confirmation of absolute configuration, especially for intermediates with rigid bicyclic structures .

Q. How do biosynthesis pathways of Lycopodium alkaloids inform synthetic approaches to this compound?

  • Methodological Answer : Biosynthetic studies suggest that Lycopodium alkaloids like this compound derive from polyketide and terpenoid precursors. Synthetic routes mimic these pathways using iterative cyclizations and stereodivergent catalysis. For example, Pd/C and RhCl(PPh3_3)3_3 catalysts enable selective reductions and cyclizations .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields for this compound intermediates be resolved?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematic analysis using Design of Experiments (DoE) can optimize parameters. For instance, adjusting hydrogen pressure (1 atm vs. higher pressures) in Pd/C-mediated reductions significantly impacts intermediate 557→558 conversion efficiency .

Q. What computational tools are suitable for predicting stereochemical outcomes in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict diastereoselectivity. For example, hydro-rhodation steps in Serratezomine E synthesis (a related compound) show a 2.8 kcal/mol preference for the TS-down transition state over TS-up, validated by experimental diastereomer ratios .

Q. How does steric hindrance from axial alcohol affect quaternary carbon isomerization during synthesis?

  • Methodological Answer : The axial alcohol in Serratezomine A (a precursor to this compound) creates steric clashes during retro-Mannich/Mannich sequences. Kinetic studies using isotopic labeling reveal that bulky protecting groups (e.g., TBS ethers) mitigate undesired isomerization by stabilizing reactive conformers .

Q. What strategies improve the efficiency of intramolecular lactonization in this compound synthesis?

  • Methodological Answer : Transannular SNi reactions enable lactonization without racemization. For example, activating carboxylic acids as acid chlorides prior to cyclization enhances electrophilicity, facilitating nucleophilic attack by axial alcohol .

Methodological & Literature Review Questions

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

  • Methodological Answer : Use Boolean search strings (e.g., "this compound" AND ("synthesis" OR "stereochemistry")) in databases like SciFinder and PubMed. Prioritize peer-reviewed journals (e.g., Chemical Reviews, Med. Chem. Commun.) and exclude unreliable sources (e.g., ) .

Q. How can researchers validate the reproducibility of published this compound synthetic protocols?

  • Methodological Answer : Replicate key steps (e.g., radical-mediated vinyl amination) under inert atmospheres with strict moisture control. Compare 1H^{1}\text{H} NMR data of intermediates with literature values to identify deviations .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound studies?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies significant factors (e.g., catalyst loading, reaction time). For small datasets, non-parametric tests like Mann-Whitney U assess yield distributions across conditions .

Q. How should researchers design experiments to test novel catalysts for this compound cyclizations?

  • Methodological Answer : Use a fractional factorial design to screen catalyst combinations (e.g., Rh vs. Pd complexes). Monitor reaction progress via LC-MS and quantify enantiomeric excess (ee) using chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.